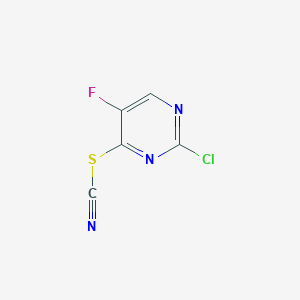

2-Chloro-5-fluoro-4-thiocyanopyrimidine

Descripción general

Descripción

Synthesis Analysis

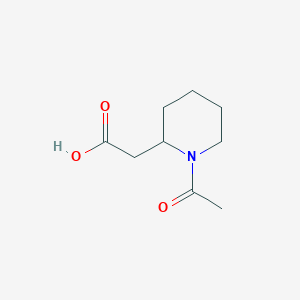

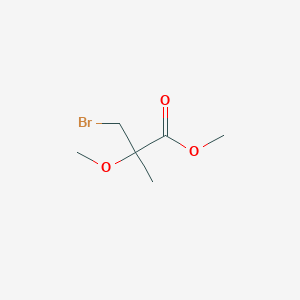

2-Chloro-5-fluoro-4-thiocyanopyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine and potassium thiocyanate. The reaction is conducted in formic acid at room temperature for 5 hours .Molecular Structure Analysis

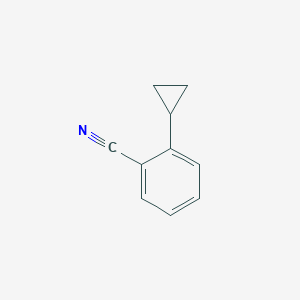

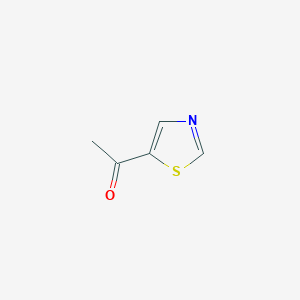

The molecular formula of 2-Chloro-5-fluoro-4-thiocyanopyrimidine is C5HClFN3S. Its molecular weight is 189.6 g/mol.Chemical Reactions Analysis

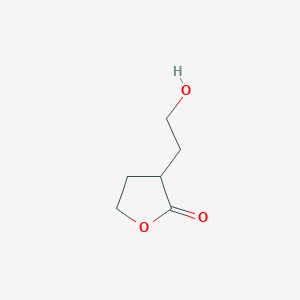

2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For instance, it can react with various amines in the presence of K2CO3 to form 5-fluoro-2-amino pyrimidines . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Aplicaciones Científicas De Investigación

Synthesis of Kinase Inhibitors

Fluorinated pyrimidines, similar to 2-Chloro-5-fluoro-4-thiocyanopyrimidine, are key intermediates in the synthesis of novel compounds with potential as kinase inhibitors. These compounds are designed by regioselective substitution and amide formation, demonstrating the versatility of fluoropyrimidines in creating biologically active molecules with potential applications in cancer therapy (Wada et al., 2012).

Anti-Cancer Research

Fluorinated pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. For instance, novel fluoro-substituted compounds have shown activity against lung cancer cell lines at low concentrations, highlighting the therapeutic potential of fluoropyrimidine derivatives in oncology research (Hammam et al., 2005).

Synthesis of Antiviral Agents

Research on fluoropyrimidines has also extended to the synthesis of derivatives with antiviral activity. For example, chloro-fluoropyrimidines have been synthesized and screened for activity against various viruses, demonstrating the potential of such compounds in developing new antiviral therapies (Chernikova et al., 2019).

Herbicidal Activity

In addition to biomedical applications, fluoropyrimidines have been explored for their potential in agriculture. Novel compounds with fluoropyrimidine moieties have been synthesized and shown to possess herbicidal activity, offering a new avenue for the development of agrochemicals (Tajik & Dadras, 2011).

Propiedades

IUPAC Name |

(2-chloro-5-fluoropyrimidin-4-yl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClFN3S/c6-5-9-1-3(7)4(10-5)11-2-8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOERDQDFDHRQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)SC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-thiocyanopyrimidine | |

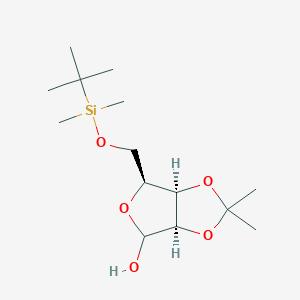

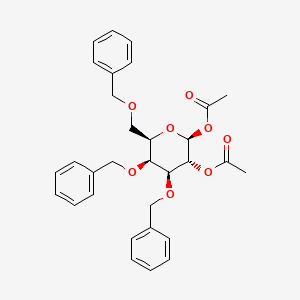

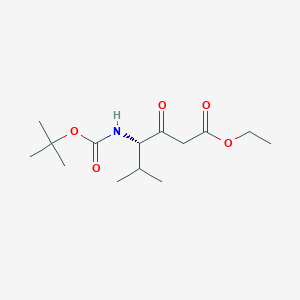

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.